molecular formula C9H13NO3 B6167570 9-oxa-1-azaspiro[5.5]undecane-2,4-dione CAS No. 1537817-18-7

9-oxa-1-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B6167570
CAS No.: 1537817-18-7
M. Wt: 183.20 g/mol
InChI Key: HDGPSKGOBHFMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-oxa-1-azaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structural framework. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-oxa-1-azaspiro[5.5]undecane-2,4-dione typically involves the Prins cyclization reaction. . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes, including olefin metathesis reactions using Grubbs catalysts. these methods can be complex and expensive to reproduce .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the spiro ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the spiro ring .

Scientific Research Applications

9-oxa-1-azaspiro[5.5]undecane-2,4-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 1-oxa-9-azaspiro[5.5]undecane
  • 1,5-dioxaspiro[5.5]undecane-2,4-dione

Comparison: Compared to similar compounds, 9-oxa-1-azaspiro[5.5]undecane-2,4-dione stands out due to its unique structural features and diverse biological activities. Its ability to inhibit the MmpL3 protein makes it a promising candidate for the development of new antituberculosis drugs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-oxa-1-azaspiro[5.5]undecane-2,4-dione involves the reaction of a cyclic ketone with an amine to form a spirocyclic compound. The ketone is first converted to an enolate, which then reacts with the amine to form the spirocyclic intermediate. The intermediate is then oxidized to form the final product.", "Starting Materials": [ "Cyclic ketone (e.g. cyclopentanone)", "Amine (e.g. 1-aminoundecane)", "Oxidizing agent (e.g. potassium permanganate)" ], "Reaction": [ "Deprotonation of cyclic ketone with a strong base (e.g. LDA) to form the enolate", "Addition of amine to the enolate to form the spirocyclic intermediate", "Oxidation of the intermediate with an oxidizing agent (e.g. potassium permanganate) to form the final product" ] }

CAS No.

1537817-18-7

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

9-oxa-1-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C9H13NO3/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h1-6H2,(H,10,12)

InChI Key

HDGPSKGOBHFMMS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC(=O)CC(=O)N2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.